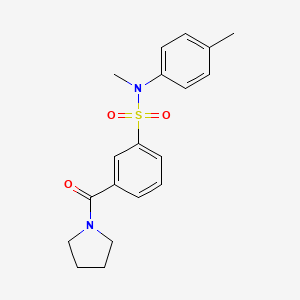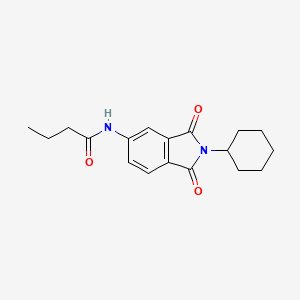
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide, also known as BPN or BPNH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用机制
The mechanism of action of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves its ability to bind to proteins and modulate their activity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide binds to proteins in a reversible manner and can be used to study the function of specific proteins in cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the expression of specific genes. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its specificity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has a high affinity for certain proteins and can be used to study their function in cells. However, one of the limitations of using 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is its potential toxicity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide with improved specificity and reduced toxicity. Another area of research is the study of the potential therapeutic applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its potential applications in various fields. Its ability to bind to proteins and modulate their activity has made it a valuable tool for the study of protein-protein interactions. While there are limitations to its use, the potential applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in the future are promising.
合成方法
The synthesis of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 4-methyl-2-nitroaniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in its pure form.
科学研究应用
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is in the study of protein-protein interactions. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been used as a chemical probe to study the binding interactions between proteins and small molecules.
属性
IUPAC Name |
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-7-9(15)3-4-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCBYHJIURSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6120926 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)


![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)